molecular formula C7H11F3O B6331529 1,1,1-Trifluoro-5-methylhexan-3-one CAS No. 1306067-53-7

1,1,1-Trifluoro-5-methylhexan-3-one

Cat. No. B6331529
CAS RN: 1306067-53-7
M. Wt: 168.16 g/mol
InChI Key: YWDQYDGKDBQKFF-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-5-methylhexan-3-one (TFM) is a fluorinated derivative of hexan-3-one, a cyclic ketone found in trace amounts in nature. TFM is a versatile synthetic molecule that has been used in a variety of scientific applications, including synthesis, drug discovery, and biochemical research. Its unique properties, such as its low volatility, high solubility, and low toxicity, make it an ideal reagent for a variety of research applications.

Scientific Research Applications

1,1,1-Trifluoro-5-methylhexan-3-one has a variety of applications in scientific research. It has been used as a reagent in organic synthesis, as a reactant in drug discovery, and as a tool for studying biochemical and physiological processes. In organic synthesis, this compound is used as a reagent to synthesize a variety of compounds, including fluorinated compounds and other organofluorine compounds. In drug discovery, this compound is used as a reactant to synthesize a variety of compounds, including drugs and pharmaceuticals. In biochemical and physiological research, this compound has been used to study the effects of fluorinated compounds on enzymes, proteins, and other biological molecules.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-5-methylhexan-3-one is not fully understood, but it is known to interact with a variety of biological molecules, including enzymes and proteins. This compound has been found to interact with the active site of enzymes, leading to inhibition of enzyme activity. It has also been found to interact with proteins, leading to changes in protein structure and function. Furthermore, this compound has been found to interact with DNA, leading to changes in DNA structure and function.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound is a potent inhibitor of enzymes, leading to inhibition of enzyme activity. It has also been found to interact with proteins, leading to changes in protein structure and function. Furthermore, this compound has been found to interact with DNA, leading to changes in DNA structure and function. In vivo studies have demonstrated that this compound is capable of crossing the blood-brain barrier, suggesting that it may have neurological effects.

Advantages and Limitations for Lab Experiments

1,1,1-Trifluoro-5-methylhexan-3-one has a number of advantages for use in laboratory experiments. It is a low volatility compound, making it easy to handle and store. It is also highly soluble in a variety of solvents, making it easy to use in a variety of experiments. Furthermore, this compound is relatively non-toxic, making it safe to use in laboratory experiments. However, this compound is also relatively expensive, making it cost-prohibitive for some experiments.

Future Directions

1,1,1-Trifluoro-5-methylhexan-3-one has a wide range of potential future applications. It could be used as a tool for drug discovery, as it has been shown to interact with enzymes and proteins. It could also be used to study the effects of fluorinated compounds on biochemical and physiological processes. Furthermore, this compound could be used as a reagent in organic synthesis, as it has been used to synthesize a variety of compounds. Finally, this compound could be used as a tool for studying the effects of fluorinated compounds on DNA structure and function.

Synthesis Methods

1,1,1-Trifluoro-5-methylhexan-3-one can be synthesized through a variety of methods, including the reaction of trifluoromethyl iodide with hexan-3-one, the reaction of trifluoromethyl iodide with 1,3-dibromo-5-methylhexan-2-one, and the reaction of trifluoromethyl iodide with 1,3-dibromo-5-methylhexan-2-ol. The most commonly used method is the reaction of trifluoromethyl iodide with hexan-3-one. This reaction yields this compound in high yields, with yields of up to 98%. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically conducted at temperatures ranging from 0°C to 10°C.

properties

IUPAC Name

1,1,1-trifluoro-5-methylhexan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O/c1-5(2)3-6(11)4-7(8,9)10/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDQYDGKDBQKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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